

# Application Note: Quantification of Menadione-d3 in Animal Feed Premixes using SFC-MSMS

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## Compound of Interest

Compound Name: *Menadione-d3*

CAS No.: *5172-16-7*

Cat. No.: *B1436246*

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## Abstract

This application note details a robust and rapid method for the quantification of Menadione (Vitamin K3) in animal feed premixes using Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (SFC-MSMS). Menadione is a synthetic form of vitamin K crucial for various physiological processes in animals, and its accurate quantification in feed is vital to prevent deficiency or toxicity.[1] The use of a deuterated internal standard, **Menadione-d3**, ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. The described method involves a straightforward sample extraction followed by a fast SFC-MSMS analysis, offering a significant improvement over traditional chromatographic techniques in terms of speed and reduced solvent consumption.[1]

## Introduction

Vitamin K is an essential fat-soluble vitamin that plays a critical role as a cofactor in the post-translational gamma-carboxylation of specific glutamate residues in proteins, which is vital for blood coagulation and bone metabolism.[2][3] Menadione (Vitamin K3) is a synthetic analogue of vitamin K that is commonly added to animal feed to ensure adequate levels of this nutrient.

[1][4] Given that both deficiency and excess of Menadione can lead to adverse health effects in animals, a reliable and accurate analytical method for its quantification in feed premixes is essential for quality control.[1]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of fat-soluble vitamins, offering faster separations and a significant reduction in the use of organic solvents compared to traditional liquid chromatography.[1][2][5][6] When coupled with tandem mass spectrometry (MSMS), it provides excellent selectivity and sensitivity for the analysis of complex matrices such as animal feed. The use of a stable isotope-labeled internal standard, like **Menadione-d3**, is a key component of a robust quantitative method, as it effectively corrects for any variability during sample preparation and analysis.

This application note provides a detailed protocol for the extraction and quantification of Menadione in animal feed premixes using SFC-MSMS with **Menadione-d3** as an internal standard.

## Experimental Protocols

### Reagents and Materials

- Menadione analytical standard
- **Menadione-d3** internal standard
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Deionized water
- Weak acid solution (e.g., 0.1 M HCl)
- Aqueous basic solution (e.g., 0.1 M NaOH)

- Animal feed premix samples

## Standard and Sample Preparation

### 2.1. Standard Stock Solutions

- Prepare a stock solution of Menadione (1 mg/mL) in methanol.
- Prepare a stock solution of **Menadione-d3** (1 mg/mL) in methanol.
- From these, prepare working standard solutions and a working internal standard solution at appropriate concentrations by serial dilution in methanol.

### 2.2. Sample Preparation

- Homogenize the animal feed premix sample, preferably by cryo-milling, to ensure a representative portion.<sup>[1]</sup>
- Weigh approximately 1 gram of the homogenized premix into a centrifuge tube.
- Spike the sample with a known amount of the **Menadione-d3** internal standard working solution.
- Add 5 mL of a weak acid solution and vortex vigorously for 2 minutes to facilitate the conversion of Menadione Sodium Bisulfite to Menadione.<sup>[1]</sup>
- Add 5 mL of an aqueous basic solution and 10 mL of hexane.<sup>[1]</sup>
- Vortex vigorously for 5 minutes to extract Menadione into the hexane layer.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.<sup>[1]</sup>
- Carefully transfer the upper hexane layer to a clean tube.
- The hexane extract can be directly injected into the SFC-MSMS system.<sup>[1]</sup>

## SFC-MSMS Conditions

- Instrument: Supercritical Fluid Chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: A suitable column for SFC, such as a Cosmosil  $\pi$  Naphthelene (4.6 x 250 mm, 5 $\mu$ m), can be used.[1]
- Mobile Phase:
  - A: Supercritical CO<sub>2</sub>
  - B: Methanol with 0.1% formic acid
- Gradient: A linear gradient of methanol in supercritical carbon dioxide.
- Flow Rate: 3 mL/min[1]
- Backpressure: 146 bar[1]
- Column Temperature: 40 °C
- Injection Volume: 5  $\mu$ L
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1]
- MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be monitored. The molecular weight of Menadione is 172.18 g/mol and **Menadione-d3** is 175.20 g/mol .[1][4][5][7][8][9][10][11][12]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Menadione	173.2	105.1	100	20
Menadione-d3	176.2	108.1	100	20

Note: The optimal collision energy for **Menadione-d3** should be determined experimentally. An alternative is to use a pseudo-MRM transition (e.g., 176.2 -> 176.2) if a stable product ion is not readily observed.[13]

## Data Presentation

The quantitative data should be summarized in clear and concise tables. Below are examples of how to present the calibration curve, accuracy, and precision data.

**Table 1: Menadione Calibration Curve Data**

Concentration (ng/mL)	Menadione Peak Area	Menadione-d3 Peak Area	Peak Area Ratio (Menadione/Menadione-d3)
10	15,234	148,987	0.102
25	38,123	150,123	0.254
50	76,543	149,567	0.512
100	152,876	151,098	1.012
250	380,987	149,876	2.542
500	758,765	150,456	5.044

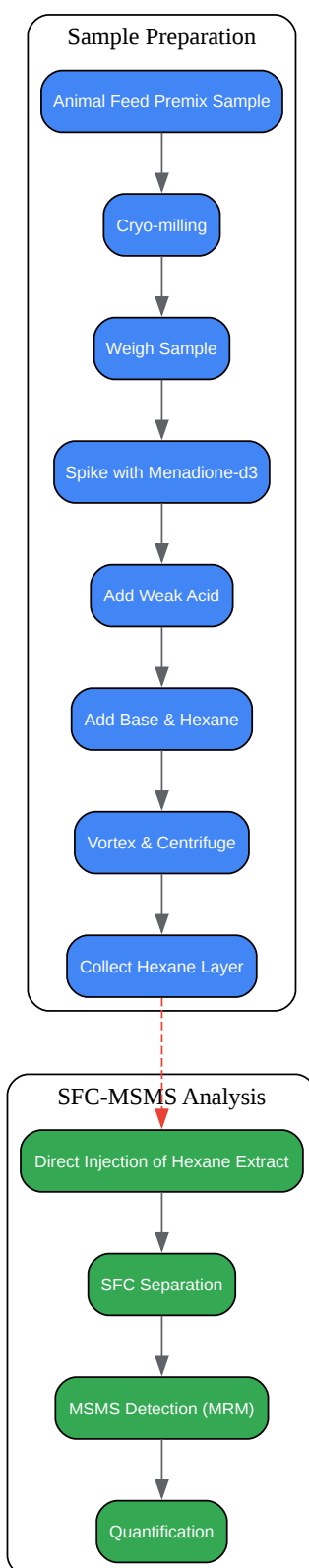
Linearity (R<sup>2</sup>): >0.995

**Table 2: Accuracy and Precision Data**

Spiked Concentration (µg/g)	N	Measured Concentration (µg/g) (Mean ± SD)	Recovery (%)	RSD (%)
5.0	6	4.95 ± 0.21	99.0	4.2
50.0	6	51.2 ± 1.8	102.4	3.5
200.0	6	197.6 ± 7.5	98.8	3.8

## Mandatory Visualization

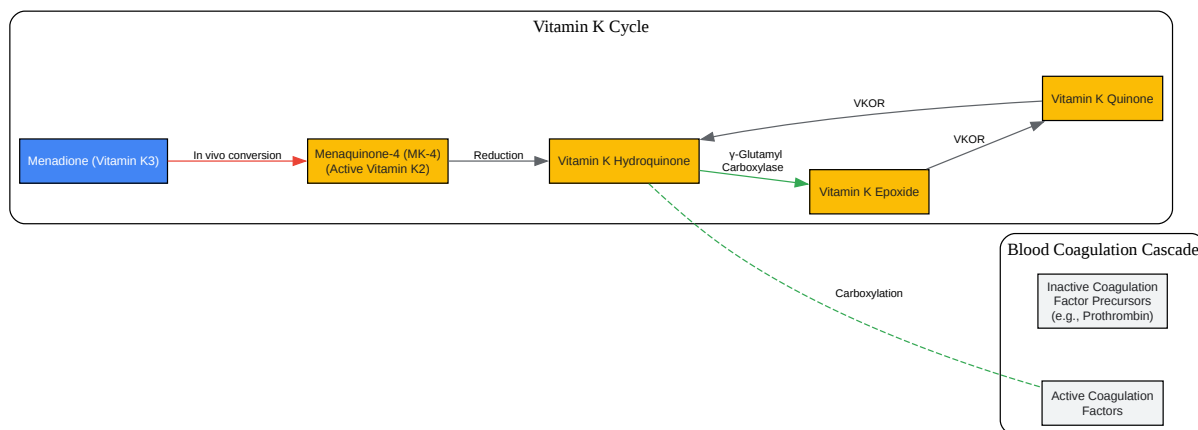
### Diagram 1: Experimental Workflow



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Caption: Experimental workflow for **Menadione-d3** quantification.

## Diagram 2: Vitamin K Signaling Pathway



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Caption: Simplified Vitamin K signaling pathway.

## Conclusion

The SFC-MSMS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Menadione in animal feed premixes. The fast extraction procedure and short chromatographic run time allow for high sample throughput.[1] The use of a deuterated internal standard, **Menadione-d3**, ensures the accuracy and precision of the results by correcting for matrix-induced signal suppression or enhancement. This method is well-suited for routine quality control in the animal feed industry, ensuring that Menadione levels are within the optimal range for animal health.

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